3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine
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Overview
Description
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyrrolidine
- 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine
- 3-(4-Fluorophenyl)-2,5-dihydropyrrole
Uniqueness
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine is unique due to the presence of both diethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential biological activities, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H20FN |
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Molecular Weight |
221.31 g/mol |
IUPAC Name |
3,3-diethyl-4-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-13(14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
InChI Key |
JTKNCYBWFXVMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=C(C=C2)F)CC |
Origin of Product |
United States |
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